molecular formula C8H10N2O4 B1397981 [4-(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid CAS No. 611238-76-7

[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid

Cat. No. B1397981
M. Wt: 198.18 g/mol
InChI Key: YOTHBPCXEVOQQV-UHFFFAOYSA-N
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Patent
US08461348B2

Procedure details

The compound (17.5 g) obtained in Example 115a was added to trifluoroacetic acid (280 mL), and the mixture was stirred at room temperature for 30 min. The reaction mixture was concentrated under reduced pressure, and the residue was washed with hexane, and dried to give the title compound (15.0 g) as a colorless solid.
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
280 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:5][C:6](=[O:18])[CH2:7][N:8]1[CH:12]=[C:11]([C:13]([O:15][CH2:16][CH3:17])=[O:14])[CH:10]=[N:9]1)(C)(C)C>FC(F)(F)C(O)=O>[CH2:16]([O:15][C:13]([C:11]1[CH:10]=[N:9][N:8]([CH2:7][C:6]([OH:18])=[O:5])[CH:12]=1)=[O:14])[CH3:17]

Inputs

Step One
Name
Quantity
17.5 g
Type
reactant
Smiles
C(C)(C)(C)OC(CN1N=CC(=C1)C(=O)OCC)=O
Name
Quantity
280 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
WASH
Type
WASH
Details
the residue was washed with hexane
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)OC(=O)C=1C=NN(C1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 15 g
YIELD: CALCULATEDPERCENTYIELD 110%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.